molecular formula C18H17FN4O3S2 B2859439 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 1105221-64-4

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2859439
CAS No.: 1105221-64-4
M. Wt: 420.48
InChI Key: OWJFGFBXTZOSDF-UHFFFAOYSA-N
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Description

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophen ring, a fluorobenzo[d]thiazol group, and a tetrahydrocyclopenta[c]pyrazole moiety, making it an interesting subject for research and development.

Preparation Methods

The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the dioxidotetrahydrothiophen ring, followed by the introduction of the fluorobenzo[d]thiazol group and the formation of the tetrahydrocyclopenta[c]pyrazole moiety. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophen ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorobenzo[d]thiazol group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxidotetrahydrothiophen ring and the fluorobenzo[d]thiazol group can interact with enzymes or receptors, modulating their activity. The tetrahydrocyclopenta[c]pyrazole moiety may also play a role in stabilizing these interactions, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoroacetic acid
  • 4,7-diarylbenzo[c][1,2,5]thiadiazoles These compounds share some structural features but differ in their specific functional groups and overall structure, leading to different properties and applications.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S2/c19-10-4-5-14-15(8-10)27-18(20-14)21-17(24)16-12-2-1-3-13(12)22-23(16)11-6-7-28(25,26)9-11/h4-5,8,11H,1-3,6-7,9H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJFGFBXTZOSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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